2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate involves multiple steps. . This reaction is typically carried out under controlled conditions to ensure the formation of the desired thiophene derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar compounds to 2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other thiophene derivatives.
Properties
IUPAC Name |
dimethyl 5-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO7S2/c1-9-13(16(21)25-2)15(27-14(9)17(22)26-3)19-12(20)8-28(23,24)11-6-4-10(18)5-7-11/h4-7H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDSRJAFDGHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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